Diphenolic acid
Overview
Description
Mechanism of Action
Target of Action
Diphenolic acid, also known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a carboxylic acid that has been identified as a potential replacement for bisphenol A It’s known that this compound has antioxidant properties , suggesting that it may interact with biological targets involved in oxidative stress and free radical scavenging.
Mode of Action
The mode of action of this compound is primarily through its antioxidant activity . Antioxidants work by neutralizing harmful free radicals in the body, which can damage cells and contribute to aging and diseases. This compound, like other phenolic acids, has a phenolic hydroxyl group that can donate a hydrogen atom to free radicals, thereby neutralizing them . This action helps to prevent cellular damage and maintain the normal function of cells and tissues.
Biochemical Pathways
Phenolic acids, including this compound, are biosynthesized in plants through the shikimic acid pathway . This pathway involves several enzymatic reactions that convert simple sugars into aromatic compounds, including phenolic acids. Once synthesized, phenolic acids can participate in various biochemical reactions due to their antioxidant properties . They can interact with free radicals, leading to the formation of more stable, non-reactive species and preventing further oxidative damage.
Pharmacokinetics
It’s known that phenolic acids have high bioavailability and good water solubility . They can be absorbed in the stomach and transported into the blood circulation system
Result of Action
The primary result of this compound’s action is the reduction of oxidative stress in the body. By neutralizing free radicals, this compound can prevent cellular damage, thereby contributing to the maintenance of normal cellular functions . This antioxidant action can help protect against various diseases associated with oxidative stress, including heart disease, cancer, and neurodegenerative disorders.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the antioxidant activity of phenolic acids can be affected by the pH and the presence of other antioxidants . Moreover, the synthesis of this compound from levulinic acid and phenol requires the presence of a Brønsted acid as a catalyst . The reaction conditions, including temperature and the molar ratio of reactants, can also influence the yield and selectivity of the reaction .
Biochemical Analysis
Biochemical Properties
Diphenolic acid’s synthesis involves the condensation reaction between phenol and levulinic acid, requiring the presence of a Brønsted acid as a catalyst . The product with p,p’– and o,p’-isomers is obtained .
Molecular Mechanism
The molecular mechanism of this compound involves a condensation reaction between phenol and levulinic acid . This reaction is catalyzed by Brønsted acidic ionic liquids . Importantly, p, p ′-Diphenolic acid is obtained as the preferential product over o, p ′-Diphenolic acid with an isomer ratio over 100 .
Preparation Methods
Diphenolic acid is typically synthesized through the condensation reaction of phenol with levulinic acid in the presence of a Brønsted acid catalyst, such as hydrochloric acid . The reaction can be represented as follows:
2C6H5OH+CH3C(O)CH2CH2COOH→CH3C(p-C6H4OH)2CH2CH2COOH+H2O
Industrial production methods focus on optimizing the reaction conditions to achieve high yields and selectivity towards the desired p,p’-isomer . Heterogeneous catalysts, such as sulfonic acid-modified silicas, have been explored to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Diphenolic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in the synthesis of various organic compounds.
Reduction: Reduction of this compound can yield hydroquinones, which are used in the production of antioxidants and polymer stabilizers.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Diphenolic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of epoxy resins, polycarbonates, and other polymers. This compound-based polymers exhibit desirable properties such as high thermal stability and mechanical strength.
Comparison with Similar Compounds
diphenolic acid is considered a safer alternative because it does not exhibit the same estrogenic activity as bisphenol A . Other similar compounds include:
Bisphenol S: Another alternative to bisphenol A, used in the production of polycarbonates and epoxy resins.
Bisphenol F: Used in the manufacture of epoxy resins and coatings.
Phenolic resins: A class of polymers derived from phenol and formaldehyde, used in adhesives, coatings, and molding compounds.
This compound’s unique combination of properties, such as its bio-based origin and lower toxicity, makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
4,4-bis(4-hydroxyphenyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-17(11-10-16(20)21,12-2-6-14(18)7-3-12)13-4-8-15(19)9-5-13/h2-9,18-19H,10-11H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUCJUTMGHNOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
224963-03-5 | |
Record name | Benzenebutanoic acid, 4-hydroxy-γ-(4-hydroxyphenyl)-γ-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224963-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0022436 | |
Record name | 4,4-Bis(4-hydroxyphenyl)valeric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126-00-1 | |
Record name | 4,4′-Bis(4-hydroxyphenyl)valeric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diphenolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenolic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55069 | |
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Record name | Diphenolic acid | |
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Record name | Diphenolic acid | |
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Record name | Benzenebutanoic acid, 4-hydroxy-.gamma.-(4-hydroxyphenyl)-.gamma.-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4,4-Bis(4-hydroxyphenyl)valeric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-bis(4-hydroxyphenyl)valeric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIPHENOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SIZ2CO5L3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main challenges in the industrial-scale production of DPA?
A1: One of the main challenges in DPA production is achieving high selectivity towards the desired p,p′-isomer, which is the industrially relevant form []. Additionally, while heterogeneous catalytic systems offer advantages in terms of sustainability, they often lag behind homogeneous acids in terms of activity and selectivity [].
Q2: How can the regioselectivity of DPA synthesis be improved?
A2: Researchers are exploring various strategies to enhance the selectivity towards p,p′-DPA. One approach involves using alkyl levulinates instead of levulinic acid as starting materials []. Another promising strategy is the use of thiol promoters in conjunction with sulfonated hyperbranched polymers as catalysts, which has been shown to increase the regioselectivity to p,p′-DPA [, ].
Q3: Can DPA be synthesized from renewable sources?
A3: Yes, DPA can be synthesized from levulinic acid, which can be derived from biomass sources such as depithed sugarcane bagasse [, ]. Furthermore, replacing fossil-based phenol with natural phenols from lignin or plant extracts enables the synthesis of fully renewable DPA derivatives [, ].
Q4: What is the role of ionic liquids in DPA synthesis?
A4: Ionic liquids can act as both catalysts and solvents in DPA synthesis []. They offer advantages such as low vapor pressure, high thermal stability, and recyclability, making the process more sustainable and environmentally friendly [, ].
Q5: What are the key reaction parameters influencing DPA yield?
A5: Reaction temperature, time, and catalyst loading significantly impact DPA yield. Studies have shown that temperature has the most pronounced effect, followed by time and catalyst type [].
Q6: What is the molecular formula and weight of DPA?
A6: The molecular formula of DPA is C17H18O4, and its molecular weight is 286.32 g/mol [].
Q7: What spectroscopic techniques are commonly used to characterize DPA?
A7: Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to characterize DPA and its derivatives [, , , ]. Ultraviolet (UV) spectroscopy can also be used to analyze DPA solutions in various solvents [].
Q8: How does the structure of DPA affect its UV absorption properties?
A8: DPA exhibits two strong absorption peaks in the UV region, around 210 nm and 260 nm. The absorption peak at 210 nm is sensitive to solvent polarity and concentration, while the peak at 260 nm remains relatively stable, suggesting it can be used as a characteristic peak for quantitative analysis [].
Q9: What are the potential applications of DPA as a BPA replacement?
A9: DPA shows promise as a building block for various polymers, including epoxy resins [, ], water-soluble resins [], hyperbranched polyesters [], polycarbonates [, , ], phenolic resins [], and polybenzoxazines [, , , , ].
Q10: How does the incorporation of DPA units affect the properties of copolymers?
A10: The presence of DPA units can influence the glass transition temperature (Tg), hydrophilicity, and contact angle of copolymers. Generally, increasing the molar fraction of DPA units leads to a decrease in Tg and contact angle, while hydrophilicity increases [].
Q11: How does DPA perform in flame-retardant applications?
A11: DPA-based polyphosphonates exhibit excellent flame-retardant properties when blended with polylactic acid (PLA) []. Additionally, poly(diphenolic acid-phenyl phosphate) coatings significantly enhance the flame retardancy of ramie fabrics [, ].
Q12: Can DPA be used to synthesize self-healing materials?
A12: Yes, DPA-modified polyamidoamine (PAMAM) dendrimers incorporated into chlorinated butyl rubber (CIIR) matrices can form multiple hydrogen bonds, leading to self-healing properties in the resulting nanocomposites [].
Q13: Is DPA biodegradable?
A13: While DPA itself might not be readily biodegradable, research is exploring its incorporation into biodegradable polymer systems like polybenzoxazines [, ]. This could offer a pathway for developing sustainable and environmentally friendly materials.
Q14: How can we ensure the responsible use and disposal of DPA-based materials?
A15: Developing efficient recycling and waste management strategies will be crucial for the responsible use of DPA-based materials. This includes exploring biodegradation pathways, optimizing recycling processes, and promoting sustainable manufacturing practices [].
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